molecular formula C24H25FN4O B11276115 N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide

Cat. No.: B11276115
M. Wt: 404.5 g/mol
InChI Key: WHOXSJARCVALAS-UHFFFAOYSA-N
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Description

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable diketone to form the pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific pharmacological properties. Its fluorophenyl and pyridazine moieties contribute to its high biological activity and potential therapeutic applications .

Properties

Molecular Formula

C24H25FN4O

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O/c1-28(17-18-5-3-2-4-6-18)24(30)20-13-15-29(16-14-20)23-12-11-22(26-27-23)19-7-9-21(25)10-8-19/h2-12,20H,13-17H2,1H3

InChI Key

WHOXSJARCVALAS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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